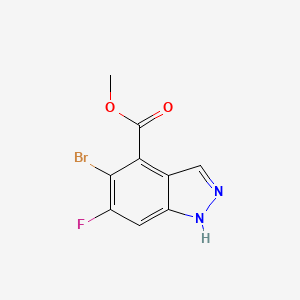

Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUNGDFMRGBMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731108 | |

| Record name | Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037841-25-0 | |

| Record name | Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate (CAS 1037841-25-0): Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure and versatile substitution points make it an ideal template for designing potent and selective ligands for various biological targets. Molecules incorporating the 1H-indazole motif are found in multiple approved drugs, including treatments for cancer and inflammatory conditions.[2]

This guide focuses on a specific, highly functionalized derivative: Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate (CAS 1037841-25-0). This compound is not merely another indazole; it is a meticulously designed building block for advanced drug discovery programs. The strategic placement of its functional groups—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl carboxylate for amide bond formation or further derivatization—makes it a powerful synthon for creating complex molecular architectures, particularly in the realm of protein kinase inhibitors.[3] This document provides an in-depth examination of its synthesis, physicochemical properties, chemical reactivity, and strategic applications.

Section 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development.

Chemical Structure:

The molecule consists of a benzene ring fused to a pyrazole ring, forming the indazole core. The key substituents are positioned as follows:

-

C4-Position: A methyl carboxylate group (-COOCH₃).

-

C5-Position: A bromine atom (-Br).

-

C6-Position: A fluorine atom (-F).

-

N1-Position: An unsubstituted nitrogen-hydrogen (N-H) bond, providing a site for alkylation or arylation.

This specific arrangement of electron-withdrawing (fluoro, carboxylate) and sterically demanding (bromo) groups dictates the molecule's reactivity and its interactions with biological targets.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1037841-25-0 | [4][5] |

| Molecular Formula | C₉H₆BrFN₂O₂ | [4][5] |

| Molecular Weight | 273.06 g/mol | [4] |

| Appearance | Solid (Typical) | General Knowledge |

| Purity | ≥98% (Commercially available) | [6][7] |

| Storage | Keep in dark place, sealed in dry, room temperature | General Chemical Safety |

Note: Specific experimental data such as melting point and detailed spectroscopic analyses are not widely published and should be determined empirically upon acquisition.

Section 2: Synthesis of the Indazole Core

The construction of the polysubstituted indazole ring is a critical process. While multiple strategies exist for indazole synthesis, a highly effective and logical approach for this specific molecule involves the diazotization and subsequent cyclization of a substituted anthranilic acid derivative.[2][8]

Proposed Synthetic Pathway:

The most logical precursor for this synthesis is Methyl 2-amino-4-bromo-5-fluorobenzoate . The synthesis proceeds via a two-step, one-pot reaction.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]

- 4. 1037841-25-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound;1037841-25-0 [abichem.com]

- 6. chemscene.com [chemscene.com]

- 7. Methyl 5-bromo-1H-indazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

Synthesis of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate: A Technical Guide

Abstract

Introduction and Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate, featuring a bromine atom, a fluorine atom, and a methyl carboxylate group, offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of diverse compound libraries.

The synthetic strategy detailed herein is a convergent approach, designed to build the complexity of the molecule in a stepwise and controlled manner. The core of this strategy involves the construction of the indazole ring system from a suitably substituted aniline precursor, followed by the introduction and modification of the carboxylate functionality.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process. The overall workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Nitration of 2-Bromo-6-fluoro-3-methylaniline

The initial step involves the regioselective nitration of 2-bromo-6-fluoro-3-methylaniline. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired product. The amino group is a strong activating group and an ortho-, para-director, while the bromine and fluorine atoms are deactivating but also ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. The nitration is expected to occur at the position para to the amino group.

Protocol:

-

To a stirred solution of 2-bromo-6-fluoro-3-methylaniline (1.0 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-6-fluoro-3-methyl-4-nitroaniline.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 2-Bromo-6-fluoro-3-methylaniline | 1.0 eq. | Starting Material |

| Conc. Nitric Acid | 1.1 eq. | Nitrating Agent |

| Conc. Sulfuric Acid | Solvent/Catalyst | Temperature: 0-5°C |

| Sodium Bicarbonate | Neutralizing Agent | pH adjustment |

| Ethyl Acetate | Extraction Solvent | - |

Step 2: Reduction of the Nitro Group

The nitro group of 2-bromo-6-fluoro-3-methyl-4-nitroaniline is then reduced to an amino group to provide the necessary functionality for the subsequent diazotization and cyclization step. A common and effective method for this transformation is the use of a metal in acidic conditions, such as iron in hydrochloric acid.

Protocol:

-

To a mixture of 2-bromo-6-fluoro-3-methyl-4-nitroaniline (1.0 eq.) and iron powder (3.0 eq.) in ethanol and water, add concentrated hydrochloric acid dropwise.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a sodium carbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-amino-2-bromo-6-fluoro-3-methylaniline.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 2-Bromo-6-fluoro-3-methyl-4-nitroaniline | 1.0 eq. | Starting Material |

| Iron Powder | 3.0 eq. | Reducing Agent |

| Ethanol/Water | Solvent | Reflux Temperature |

| Conc. Hydrochloric Acid | Acidic Medium | - |

Step 3: Diazotization and Intramolecular Cyclization

This crucial step involves the formation of the indazole ring. The newly formed amino group is diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate then undergoes intramolecular cyclization to yield the indazole core.

Protocol:

-

Dissolve 4-amino-2-bromo-6-fluoro-3-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate cyclization.

-

Cool the mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 5-bromo-6-fluoro-4-methyl-1H-indazole.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 4-Amino-2-bromo-6-fluoro-3-methylaniline | 1.0 eq. | Starting Material |

| Sodium Nitrite | 1.1 eq. | Diazotizing Agent |

| Conc. Hydrochloric Acid | Acidic Medium | Temperature: 0-5°C initially |

| Sodium Hydroxide | Neutralizing Agent | - |

Step 4: Oxidation of the Methyl Group

The methyl group at the 4-position of the indazole ring is oxidized to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate.

Protocol:

-

Suspend 5-bromo-6-fluoro-4-methyl-1H-indazole (1.0 eq.) in a mixture of water and a suitable co-solvent like pyridine or t-butanol.

-

Heat the mixture to 70-80 °C.

-

Slowly add potassium permanganate (3.0-4.0 eq.) in portions, maintaining the temperature.

-

After the addition is complete, continue heating for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 5-Bromo-6-fluoro-4-methyl-1H-indazole | 1.0 eq. | Starting Material |

| Potassium Permanganate | 3.0-4.0 eq. | Oxidizing Agent |

| Water/Pyridine | Solvent | Temperature: 70-80°C |

| Hydrochloric Acid | Acidification | - |

Step 5: Fischer Esterification

The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification is a classic and efficient method for this purpose, using an excess of methanol in the presence of a catalytic amount of strong acid.[3][4][5][6][7]

Protocol:

-

Suspend 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid (1.0 eq.) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography to obtain this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 5-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | 1.0 eq. | Starting Material |

| Methanol | Solvent/Reagent | Reflux Temperature |

| Conc. Sulfuric Acid | Catalyst | - |

| Sodium Bicarbonate | Neutralizing Wash | - |

Characterization Data (Predicted)

While experimental data for the target molecule is not available in the searched literature, the following are the expected characterization data based on its structure.

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons, N-H proton of the indazole, and a singlet for the methyl ester protons. |

| ¹³C NMR | Carbons of the indazole ring, the methyl ester carbon, and the carbonyl carbon. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of C9H6BrFN2O2 (272.07 g/mol ). |

| IR | N-H stretching, C=O stretching of the ester, and C-F and C-Br stretching vibrations. |

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Nitrating agents (Nitric Acid, Sulfuric Acid): Highly corrosive. Handle with extreme care.

-

Brominated compounds: Can be toxic and irritant. Avoid inhalation and skin contact.

-

Potassium permanganate: Strong oxidizing agent. Avoid contact with combustible materials.

-

Solvents (e.g., Ethyl Acetate, Methanol): Flammable. Keep away from ignition sources.

Conclusion

This technical guide presents a logical and feasible synthetic route to this compound. The proposed pathway relies on fundamental and well-documented organic transformations. While this guide provides a solid framework, it is imperative for researchers to perform small-scale trial reactions to optimize conditions and yields for each step. The successful synthesis of this versatile intermediate will undoubtedly facilitate the development of novel and potent therapeutic agents.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Synthesis of 3-[5-(Substituted Phenyl)-[1][8] Oxadiazol-2-yl]-1H-Indazole. (2019). Polycyclic Aromatic Compounds, 41(6). [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

- Preparation method of 2-bromo-6-fluoroaniline. (n.d.). Google Patents.

-

Synthesis of 3-[5-(Substituted Phenyl)-[1][8] Oxadiazol-2-yl]-1H-Indazole. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega, 6(9), 6498-6508. [Link]

-

Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (2013). The Journal of Organic Chemistry, 78(23), 12173-12182. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Molecular Diversity, 26(4), 2469-2491. [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 5, 2026, from [Link]

-

Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

4,6-Dibromo-3-fluoro-2-methylaniline. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]

-

Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

5-Bromo-6-fluoro-1H-indazole. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2018). Molecules, 23(10), 2631. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-BROMO-6-FLUORO-4-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate

Foreword: The Significance of Physical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is a cornerstone of success. The physical properties of a compound, such as its melting point, solubility, and spectroscopic profile, are not mere data points; they are critical determinants of a molecule's behavior, from its synthesis and purification to its formulation and in vivo performance. This guide provides a comprehensive overview of the known physical properties of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry. Given the limited availability of public data for this specific molecule, this document also serves as a practical manual, outlining the standard experimental protocols for determining its key physical and chemical characteristics.

Molecular Identity and Chemical Structure

This compound is a halogenated indazole derivative. The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The specific substitutions on this core—a bromine atom at position 5, a fluorine atom at position 6, and a methyl carboxylate group at position 4—are expected to significantly influence its physicochemical properties and biological activity.

Below is a summary of the key molecular identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1037841-25-0 | ABI Chem[1] |

| Molecular Formula | C₉H₆BrFN₂O₂ | ABI Chem[1] |

| Molecular Weight | 273.06 g/mol | ABI Chem[1] |

digraph "Methyl_5-bromo-6-fluoro-1H-indazole-4-carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="NH", pos="-1.2,1.5!"]; C3 [label="C", pos="-1.8,0.3!"]; C3a [label="C", pos="-0.9,-0.6!"]; C4 [label="C", pos="-1.5,-1.8!"]; C5 [label="C", pos="-0.6,-2.7!"]; C6 [label="C", pos="0.6,-2.7!"]; C7 [label="C", pos="1.2,-1.8!"]; C7a [label="C", pos="0.3,-0.6!"]; Br5 [label="Br", pos="-1.2,-4.0!"]; F6 [label="F", pos="1.5,-4.0!"]; C4_CO [label="C", pos="-2.7,-1.8!"]; O4_1 [label="O", pos="-3.3,-0.9!"]; O4_2 [label="O", pos="-3.3,-2.7!"]; C4_CH3 [label="CH3", pos="-4.5,-2.7!"];

// Bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; C7a -- N1 [len=1.5]; C3a -- C7a [len=1.5]; C5 -- Br5 [len=1.5]; C6 -- F6 [len=1.5]; C4 -- C4_CO [len=1.5]; C4_CO -- O4_1 [len=1.5, style=double]; C4_CO -- O4_2 [len=1.5]; O4_2 -- C4_CH3 [len=1.5]; }

Figure 1: Chemical structure of this compound.

Experimental Determination of Physical Properties

Due to the novelty of this compound, comprehensive, publicly available experimental data on its physical properties is limited. This section provides detailed, field-proven protocols for the experimental determination of these crucial parameters.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powder form.

-

Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[1]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating:

-

For a preliminary determination, heat the sample rapidly to get an approximate melting range.

-

For an accurate measurement, set the starting temperature to about 15-20°C below the approximate melting point and use a slow heating rate of 1-2°C per minute.[2]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the clear point).

-

The recorded melting range provides insight into the purity of the sample.

-

Figure 2: Workflow for melting point determination.

Solubility Profiling

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. A comprehensive solubility profile in various solvents is essential.

Protocol for Thermodynamic Solubility Determination:

-

Solvent Selection: Choose a range of relevant solvents, including aqueous buffers (e.g., pH 2, 7.4, 9), biorelevant media (e.g., FaSSIF, FeSSIF), and organic solvents (e.g., DMSO, ethanol, acetonitrile).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Data Reporting: Express solubility as mg/mL or µg/mL.

Figure 3: Workflow for thermodynamic solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Generalized Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

¹H NMR: Acquire a proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling with neighboring protons).

-

¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, confirming the overall molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Generalized Protocol for FTIR Analysis:

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film, or an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H stretching, C=O stretching of the ester, C-F stretching, and aromatic C-H and C=C vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[6][7]

Generalized Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent.

-

Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Conclusion and Future Directions

This technical guide provides the foundational information available for this compound and outlines the essential experimental protocols for a thorough characterization of its physical properties. As this compound is likely a key intermediate in the synthesis of more complex molecules for drug discovery, the methodologies detailed herein are crucial for ensuring its quality and for understanding its behavior in subsequent chemical transformations and biological assays. Further research to experimentally determine and publish the melting point, solubility profile, and comprehensive spectral data for this compound would be of significant value to the scientific community.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

- Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.

-

Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press. [Link]

-

Chemistry LibreTexts. (2021, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

Scribd. Organic Compounds: Physical Properties Lab. [Link]

-

Lee, J. C., & Allen, H. C. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711–9718. [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

Determination of Melting Point. [Link]

-

AZoM. (2024, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Scribd. Lab Report 1 Physical Properties of Organic Molecules. [Link]

-

Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. [Link]

-

YouTube. (2024, January 4). How Are The Properties Of Organic Compounds Determined?. [Link]

-

National Science Foundation. Functional group identification for FTIR spectra using image-based machine learning models. [Link]

-

Nozière, B., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics, 14(21), 11987-12002. [Link]

-

ProQuest. Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Swarthmore College. Experiment 1 — Properties of Organic Compounds. [Link]

-

ConnectSci. The mass spectra of some naturally occurring oxygen heterocycles and related compounds. [Link]

-

ResearchGate. How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. [Link]

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. azooptics.com [azooptics.com]

- 6. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Kitaplar [books.google.com.tr]

- 7. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, adorned with a strategic arrangement of bromo, fluoro, and methyl carboxylate substituents, presents a unique electronic and steric profile, making it a valuable scaffold for the development of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide is intended to serve as a practical resource for researchers, offering not only predicted spectroscopic values but also the underlying principles of spectral interpretation and standardized protocols for data acquisition.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the realm of modern drug discovery, the unambiguous characterization of molecular structure is a cornerstone of success. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the intricate three-dimensional architecture of novel chemical entities. For a molecule such as this compound, a precise understanding of its spectroscopic signature is crucial for confirming its identity, assessing its purity, and gaining insights into its electronic environment, all of which are critical for establishing structure-activity relationships (SAR). This guide is designed to equip researchers with the foundational knowledge and practical methodologies to confidently acquire and interpret the spectroscopic data for this important indazole derivative.

Predicted ¹H NMR Spectroscopic Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| N-H | ~13.5-14.5 | br s | - |

| H-3 | ~8.0-8.2 | s | - |

| H-7 | ~7.8-8.0 | d | J(H-F) ≈ 7-9 |

| O-CH₃ | ~3.9-4.1 | s | - |

Causality Behind Predicted Chemical Shifts:

-

N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a high chemical shift.[1]

-

Aromatic Protons (H-3 and H-7): The electron-withdrawing effects of the bromine, fluorine, and carboxylate groups will deshield the aromatic protons, causing them to resonate in the downfield region of the spectrum.[2][3] The H-7 proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom. The H-3 proton, lacking adjacent protons, should appear as a singlet.

-

Methyl Protons (O-CH₃): The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR data is essential for accurate structural elucidation.

Workflow for ¹H NMR Data Acquisition

Caption: Workflow for acquiring ¹H NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard one-pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Perform phase and baseline corrections to the resulting spectrum. Integrate the proton signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Predicted ¹³C NMR Spectroscopic Data and Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted δ (ppm) |

| C=O (ester) | ~160-165 |

| C-F | ~150-160 (d, ¹J(C-F)) |

| C-Br | ~100-110 |

| Aromatic/Indazole Carbons | ~110-145 |

| C-4 | ~115-125 |

| O-CH₃ | ~52-55 |

Causality Behind Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbon of the ester carbonyl group is highly deshielded due to the electronegativity of the two attached oxygen atoms and will appear at the lowest field.[4]

-

Halogenated Carbons: The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond coupling with the fluorine nucleus (¹J(C-F)).[1] The carbon attached to the bromine atom will also be deshielded, but to a lesser extent than the fluorine-bearing carbon.

-

Aromatic and Indazole Carbons: The remaining carbon atoms of the bicyclic indazole ring system will resonate in the typical aromatic region. Their precise chemical shifts will be influenced by the electronic effects of the various substituents.

-

Methyl Carbon: The carbon of the methyl ester group will be the most shielded carbon and will appear at the highest field.

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of ¹³C NMR spectra generally requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Workflow for ¹³C NMR Data Acquisition

Caption: Workflow for acquiring ¹³C NMR data.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower sensitivity of ¹³C NMR.

-

Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the FID as described for ¹H NMR. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted Mass Spectrometry (MS) Data and Interpretation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 274.97/276.97 |

| [M-OCH₃]⁺ | 243.96/245.96 |

| [M-COOCH₃]⁺ | 215.95/217.95 |

Causality Behind Predicted Fragmentation:

-

Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[5][6]

-

Fragmentation Pattern: The fragmentation of indazole derivatives under electron ionization (EI) or electrospray ionization (ESI) often involves the loss of substituents from the indazole core.[5][6][7] For this compound, characteristic fragments would likely arise from the loss of the methoxy radical (•OCH₃) or the entire methyl carboxylate group (•COOCH₃).

Experimental Protocol for Mass Spectrometry

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecule.

Workflow for Mass Spectrometry Data Acquisition

Caption: Workflow for acquiring mass spectrometry data.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in either positive or negative ion mode, depending on the ionization technique (e.g., ESI).

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine. Propose structures for the observed fragment ions to corroborate the molecular structure.

Predicted Infrared (IR) Spectroscopy Data and Interpretation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | 1700-1730 (strong) |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch | 1000-1200 |

| C-Br stretch | 500-600 |

Causality Behind Predicted Absorptions:

-

N-H Stretch: The N-H bond of the indazole ring will give rise to a broad absorption band in the high-frequency region of the spectrum.[8]

-

C=O Stretch: The carbonyl group of the methyl ester will produce a very strong and sharp absorption band, which is highly characteristic.[9]

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system will result in a series of absorptions in the 1450-1600 cm⁻¹ region.[3]

-

C-Halogen Stretches: The carbon-fluorine and carbon-bromine bonds will have characteristic stretching vibrations in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

IR spectra can be obtained from solid samples using techniques such as potassium bromide (KBr) pellets or attenuated total reflectance (ATR).

Workflow for IR Data Acquisition (ATR)

Caption: Workflow for acquiring IR data using ATR.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion: An Integrated Approach to Structural Verification

The spectroscopic characterization of this compound requires an integrated approach, where data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are collectively used to build a comprehensive and unambiguous structural assignment. This technical guide provides a robust framework for predicting, acquiring, and interpreting the spectroscopic data for this important molecule. By understanding the principles behind the expected spectroscopic signatures and adhering to standardized experimental protocols, researchers can confidently verify the structure and purity of their synthesized compounds, thereby accelerating the pace of drug discovery and development.

References

-

The mass fragments of indole and indazole synthetic cannabimimetic... - ResearchGate. Available at: [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI. Available at: [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. Available at: [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]

-

IR handout.pdf. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives - Scirp.org. Available at: [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed. Available at: [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. Available at: [Link]

-

(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Available at: [Link]

-

halogenated aromatic compounds: Topics by Science.gov. Available at: [Link]

-

1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. Available at: [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines - MDPI. Available at: [Link]

-

Fragmentations in the mass spectra of 2‐oxo‐3‐indolyl derivatives | Semantic Scholar. Available at: [Link]

-

(PDF) Halogenated Aromatic Compounds - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the ¹³C NMR of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings, predictive analysis, experimental protocols, and spectral interpretation for this complex heterocyclic compound. By synthesizing fundamental NMR principles with insights into the specific electronic effects of its substituents, this guide serves as an essential resource for the structural elucidation and quality control of this and related indazole derivatives.

Introduction: The Role of ¹³C NMR in Characterizing Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. The precise substitution pattern on the indazole ring is critical to a compound's biological activity, making unambiguous structural verification paramount. Carbon-13 NMR spectroscopy is an indispensable tool for this purpose, providing a detailed electronic map of the carbon skeleton.

This compound presents a particularly interesting case for ¹³C NMR analysis. The combination of a fused heterocyclic system with electron-withdrawing (bromo, fluoro, carboxylate) and potentially electron-donating (NH) groups creates a nuanced electronic environment. Understanding the interplay of these substituents is key to accurately assigning the carbon signals and confirming the molecule's identity. This guide will walk through the process from theoretical prediction to practical data acquisition and interpretation.

Molecular Structure and Predicted Carbon Environments

The first step in any NMR analysis is to identify the unique carbon atoms within the molecule. This compound has ten distinct carbon environments.

Diagram 1: Molecular Structure and Carbon Numbering

A schematic of this compound with systematic numbering.

Theoretical Principles and Predictive Analysis

The chemical shift (δ) of each carbon is primarily influenced by the local electron density. Electronegative substituents deshield a carbon nucleus, shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups cause upfield shifts.[1]

The Indazole Core

The indazole ring system itself provides a baseline for chemical shifts. In unsubstituted 1H-indazole, carbons of the benzene ring typically resonate between ~110 and 140 ppm, while the pyrazole ring carbons (C3, C3a, C7a) have distinct shifts influenced by the two nitrogen atoms.[2] The tautomeric equilibrium between 1H and 2H forms can influence the observed chemical shifts, particularly in different solvents; however, the 1H-tautomer is generally dominant.[2][3]

Substituent Effects

-

Fluorine (at C6): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, deshielding adjacent carbons. Its most significant impact is on the carbon it's directly attached to (C6), causing a large downfield shift. A key diagnostic feature is the presence of carbon-fluorine coupling (J-coupling). The ¹³C signal for C6 will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons two (C5, C7), three (C4, C7a), and even four bonds away will also show smaller couplings, appearing as doublets or triplets.[4][5]

-

Bromine (at C5): Bromine also has an electron-withdrawing inductive effect, though weaker than fluorine's. It will deshield C5. However, heavy atoms like bromine introduce a "heavy atom effect," which is a shielding (upfield) influence on the directly attached carbon due to spin-orbit coupling.[6][7] This effect counteracts the inductive deshielding, making the final chemical shift of C5 difficult to predict precisely without computational models, but it will likely be further upfield than if it were based on electronegativity alone.[8]

-

Methyl Carboxylate (at C4): The ester group is strongly electron-withdrawing. The carbonyl carbon (C=O) is highly deshielded and will appear far downfield, typically in the 160-170 ppm range.[9] The group's withdrawal effect will also deshield the attached ring carbon (C4). The methoxy carbon (-OCH₃) will resonate in the typical range for sp³ carbons bonded to oxygen, around 50-60 ppm.

Predicted Chemical Shifts

Based on these principles and data from related structures, we can predict the approximate chemical shifts and key characteristics for each carbon.

| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity (from F) | Rationale & Key Influences |

| C=O | 160 - 168 | Singlet or small doublet (⁴JCF) | Carbonyl carbon, strongly deshielded.[9] |

| C6 | 145 - 155 | Doublet (¹JCF ≈ 240-260 Hz) | Directly attached to F, strong deshielding and large C-F coupling.[5] |

| C7a | 138 - 145 | Doublet (³JCF) | Fused ring junction, adjacent to N1 and deshielded by C=O group. |

| C3a | 135 - 142 | Singlet or small doublet (⁴JCF) | Fused ring junction, influenced by adjacent N1 and C4-substituent. |

| C3 | 130 - 138 | Singlet or small doublet (⁵JCF) | Pyrazole ring carbon, influenced by adjacent nitrogens. |

| C4 | 125 - 135 | Doublet (³JCF) | Attached to electron-withdrawing C=O, deshielded. |

| C7 | 115 - 125 | Doublet (²JCF) | Ortho to F, influenced by C-F coupling. |

| C5 | 105 - 115 | Doublet (²JCF) | Attached to Br (heavy atom effect) and ortho to F.[7] |

| -OCH₃ | 50 - 55 | Singlet | Methoxy group carbon. |

Experimental Protocol

Achieving a high-quality ¹³C NMR spectrum requires meticulous sample preparation and correctly set acquisition parameters.[10]

Sample Preparation

The goal is to create a homogeneous solution of sufficient concentration in a deuterated solvent.

Methodology:

-

Weighing: Accurately weigh 50-100 mg of the solid compound for a typical ¹³C experiment.[11]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for indazoles due to its high polarity. CDCl₃ can also be used.

-

Dissolution: Transfer the solid to a clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[12] Use a vortex mixer or gentle warming if necessary to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the clear solution to a high-quality 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulates are present.

-

Referencing: The solvent peak (DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm) is typically used as the primary chemical shift reference. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) but is often unnecessary with modern spectrometers.[10]

Diagram 2: Sample Preparation Workflow

A standardized workflow for preparing a high-quality NMR sample.

NMR Data Acquisition

A standard proton-decoupled ¹³C experiment is sufficient for structural confirmation.

Typical Acquisition Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: zgpg30 (Bruker) or equivalent, which uses a 30° pulse angle and proton decoupling.[13]

-

Spectral Width (SW): 0 to 220 ppm, to ensure all carbon signals, especially the carbonyl, are captured.[10]

-

Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. A higher number of scans increases the signal-to-noise ratio.[13]

-

Relaxation Delay (D1): 2.0 seconds. This allows for adequate relaxation of most carbon nuclei between pulses.[13]

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Temperature: 298 K (25 °C).

Diagram 3: Data Acquisition & Processing Workflow

The process from sample insertion to a fully processed ¹³C NMR spectrum.

Spectral Interpretation: A Self-Validating System

The final spectrum should be a self-validating dataset where the predicted shifts, multiplicities, and relative intensities align with the observed signals.

-

Identify Key Regions:

-

160-170 ppm: Look for the single, relatively weak signal of the quaternary carbonyl carbon.

-

145-155 ppm: Identify the large doublet, which is unequivocally C6 coupled to fluorine. The magnitude of this ¹JCF coupling is a critical confirmation point.

-

50-55 ppm: Find the sharp, more intense signal of the -OCH₃ group.

-

-

Use C-F Coupling to Assign the Aromatic Region: The remaining signals for the indazole ring will all be between ~105 and 145 ppm. The key to assignment is the C-F coupling.

-

Identify all the doublets in this region.

-

The signals for C5 and C7 should show two-bond coupling (²JCF), typically in the range of 15-25 Hz.

-

The signals for C4 and C7a will show three-bond coupling (³JCF), usually smaller (5-10 Hz).

-

By matching the predicted chemical shifts with the observed coupling patterns, a confident assignment can be made.

-

-

Consider Peak Intensities: Quaternary carbons (C3a, C4, C5, C6, C7a, and C=O) generally have longer relaxation times and will appear as weaker signals compared to the protonated carbons (C3, C7, and -OCH₃) in a standard proton-decoupled experiment.[9]

Conclusion

The ¹³C NMR spectrum of this compound is rich with structural information. A systematic approach, beginning with a theoretical prediction of chemical shifts based on substituent effects, is crucial for an accurate interpretation. The presence of fluorine provides a powerful diagnostic tool through characteristic C-F coupling patterns that act as a definitive guide for assigning the aromatic carbons. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality spectra and confidently validate the structure of this complex and valuable molecule, ensuring the integrity of their research and development efforts.

References

- BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.

- Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(34), 10045-10052.

-

Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]

- University of Missouri Department of Chemistry. (2020). Optimized Default 13C Parameters.

- University of Maryland Department of Chemistry and Biochemistry.

-

ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. [Link]

-

Petrova, T., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(11), 3321. [Link]

- Martin, G. E. (2018). Acquiring 1H and 13C Spectra.

-

Alkorta, I., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(28), 18883-18891. [Link]

- Iowa State University Chemical Instrumentation Facility.

- McMurry, J. (n.d.). Characteristics of 13C NMR Spectroscopy. In Organic Chemistry.

-

LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 5434. [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link]

Sources

- 1. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

"infrared spectrum of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate"

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of this compound, a compound of interest for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a deep, causal understanding of the experimental choices and interpretive logic that underpin the use of IR spectroscopy for the structural elucidation of complex heterocyclic molecules.

Part 1: Foundational Principles and Molecular Architecture

Infrared spectroscopy is an indispensable analytical technique in pharmaceutical development, offering a unique molecular "fingerprint" that can confirm the identity, structure, and purity of a compound.[1][2][3] The principle relies on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[2] The resulting spectrum of absorption versus wavenumber is unique to that molecule's structure.

The subject of this guide, this compound (CAS No: 1037841-25-0, Molecular Formula: C₉H₆BrFN₂O₂)[4], is a multifaceted molecule. Its structure is a fusion of several key functional groups, each contributing distinct features to its infrared spectrum. A thorough analysis of this architecture is the first step in predicting and interpreting its spectral data.

Molecular Structure:

(A simplified representation of the core indazole structure with substituents)

Key Functional Groups and Their Expected Vibrational Modes:

-

1H-Indazole Core: This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, forms the compound's backbone.[5][6][7] We anticipate characteristic N-H stretching vibrations, as well as complex C=C and C=N ring stretching modes within the aromatic region.

-

Aromatic Ester (Methyl Carboxylate): The methyl ester group is a dominant feature. It is expected to produce a strong carbonyl (C=O) stretching absorption and two distinct C-O stretching bands, a pattern often referred to as the "Rule of Three" for esters.[8][9]

-

Halogen Substituents (Bromo and Fluoro): The bromine and fluorine atoms attached to the benzene ring will have C-Br and C-F stretching vibrations, typically appearing in the lower frequency "fingerprint" region of the spectrum.

-

Aromatic C-H Bonds: The C-H bonds on the indazole ring will exhibit stretching vibrations at wavenumbers characteristic of aromatic compounds.

Part 2: A Predictive Analysis of the Infrared Spectrum

While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate predicted spectrum based on established group frequency data from authoritative spectroscopic literature. This predictive approach is a cornerstone of structural elucidation in novel compound synthesis.

The following table summarizes the anticipated principal absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and Authoritative Insights |

| 3300 - 3100 | N-H Stretch | 1H-Indazole | Medium, potentially broad | The N-H bond of the indazole ring is expected to show a stretching vibration in this region. Hydrogen bonding in the solid state can lead to peak broadening. |

| 3100 - 3000 | Aromatic C-H Stretch | Indazole Ring | Weak to Medium | Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[10] |

| ~2960, ~2850 | Aliphatic C-H Stretch | Methyl Group (-OCH₃) | Weak | Symmetric and asymmetric stretching of the C-H bonds in the methyl ester group. |

| ~1725 - 1715 | C=O Stretch (Carbonyl) | Aromatic Ester | Strong, Sharp | This is one of the most characteristic and intense peaks. Its position is slightly lower than a saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic indazole ring.[8][10] |

| 1620 - 1450 | C=C & C=N Ring Stretch | Aromatic/Indazole System | Medium to Strong (multiple bands) | These absorptions arise from the complex vibrations of the entire fused ring system. The presence of multiple sharp peaks in this region is a strong indicator of an aromatic compound.[10][11] |

| ~1300 - 1250 | Asymmetric C-O Stretch | Aromatic Ester (C-C-O) | Strong | This is the second major peak of the ester's "Rule of Three," corresponding to the stretching of the bond between the carbonyl carbon and the ester oxygen.[8][9] |

| ~1150 - 1100 | Symmetric C-O Stretch | Aromatic Ester (O-C-C) | Strong | The third characteristic peak for the ester group, arising from the stretching of the bond between the ester oxygen and the methyl carbon.[8][9] |

| 1100 - 1000 | C-F Stretch | Fluoro-Aromatic | Strong | The C-F bond typically produces a strong absorption in this region of the fingerprint domain. |

| 800 - 600 | C-H Out-of-Plane Bend | Substituted Aromatic Ring | Medium to Strong | The substitution pattern on the aromatic ring influences the position of these bands, providing structural clues. |

| 700 - 500 | C-Br Stretch | Bromo-Aromatic | Medium to Strong | The C-Br stretching vibration is expected at lower wavenumbers due to the mass of the bromine atom. |

Part 3: Experimental Protocol for Spectral Acquisition

To ensure the acquisition of a high-fidelity infrared spectrum, a rigorous and validated experimental protocol is essential. The following procedure for Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) disk method is recommended for a solid sample like this compound.

Step-by-Step Methodology

-

Sample and Reagent Preparation:

-

Rationale: Purity is paramount. Any contaminants, especially water, will introduce spurious peaks (e.g., broad O-H stretch around 3400 cm⁻¹) and compromise the data.

-

Protocol: a. Ensure the sample of this compound is analytically pure and has been thoroughly dried. b. Use only high-purity, spectroscopic grade KBr. Dry the KBr in an oven at ~110°C for at least 2-4 hours and store it in a desiccator until use.[11]

-

-

Sample-KBr Mixture Preparation:

-

Rationale: A homogenous mixture at the correct concentration is critical for a clear, well-resolved spectrum. Too much sample leads to saturated, "flat-topped" peaks, while too little results in a noisy spectrum with poor signal-to-noise.[11]

-

Protocol: a. Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. b. Combine the sample and KBr in an agate mortar and pestle. c. Gently grind the mixture for several minutes until a fine, homogenous powder is obtained. The consistency should be similar to that of flour.

-

-

Pellet Formation:

-

Rationale: The goal is to create a transparent or translucent pellet that allows the IR beam to pass through with minimal scattering.

-

Protocol: a. Transfer a small amount of the powder into the collar of a KBr pellet press. b. Assemble the press die and apply pressure (typically 7-10 tons) for several minutes according to the manufacturer's instructions. c. Carefully release the pressure and extract the formed KBr pellet. A high-quality pellet will be thin and transparent.

-

-

Spectral Acquisition:

-

Rationale: A background scan is necessary to account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer itself.

-

Protocol: a. Ensure the FTIR spectrometer has been allowed to warm up and has been purged with dry air or nitrogen. b. Perform a background scan with an empty sample holder. c. Place the KBr pellet containing the sample into the sample holder. d. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000 cm⁻¹ to 400 cm⁻¹.[1] e. Label the spectrum with the compound name, CAS number, date, and acquisition parameters.[11]

-

Experimental Workflow Diagram

Caption: Workflow for FTIR Spectrum Acquisition via KBr Pellet Method.

Part 4: Spectral Interpretation and Structural Validation

Interpreting the acquired spectrum involves a systematic validation of the predicted peaks against the experimental data.

-

Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹):

-

Primary Confirmation: The first step is to locate the strong, sharp carbonyl (C=O) peak, predicted around 1725 cm⁻¹.[8] Its presence is a definitive marker for the ester functional group.

-

Secondary Confirmation: Identify the N-H stretch (if visible and not overly broad) and the aromatic/aliphatic C-H stretches. The absence of a broad O-H band around 3400 cm⁻¹ would confirm the sample's dryness and the absence of carboxylic acid impurities.

-

-

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹):

-

Rationale: This region contains a high density of complex vibrations, including bending modes and skeletal vibrations of the entire molecule, making it unique to the compound.[1][2]

-

Validation Steps: a. Locate the two other strong ester peaks (C-O stretches) around 1280 cm⁻¹ and 1120 cm⁻¹. The presence of all three high-intensity ester bands provides unequivocal evidence for this functional group.[9] b. Identify the complex pattern of peaks between 1620 cm⁻¹ and 1450 cm⁻¹, which confirms the indazole ring system. c. Pinpoint the strong absorptions corresponding to the C-F and C-Br stretches, which validates the presence and attachment of the halogen substituents to the aromatic ring.

-

Logical Relationship Diagram for Interpretation

Caption: Logical flow for structural confirmation from key IR peaks.

Conclusion

The infrared spectrum of this compound is predicted to be rich and highly characteristic, dominated by the strong absorption bands of the aromatic ester group and supplemented by the distinct vibrations of the halogenated indazole core. By following a rigorous experimental protocol, researchers can obtain a high-quality spectrum that serves as a robust analytical tool for structural verification and purity assessment. The unique combination of peaks, particularly in the fingerprint region, provides a definitive signature for this molecule, making FTIR spectroscopy an essential technique in its synthesis and application within drug discovery and development.

References

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three . Spectroscopy. Source: Spectroscopy Online. URL: [Link]

-

Identification of Drug samples by infrared spectroscopy . (2022). Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

-

FTIR INTERPRETATION OF DRUGS . (2020). Research Journal of Pharmacy and Technology. Source: RJPN. URL: [Link]

-

Interpreting Infrared Spectra . Specac Ltd. Source: Specac. URL: [Link]

-

Infrared Spectra of Some Common Functional Groups . (2024). Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

-

Interpretation of IR Spectra . SlideShare. Source: SlideShare. URL: [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra . (2023). Rocky Mountain Labs. Source: Rocky Mountain Laboratories. URL: [Link]

-

Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach . Wiley Analytical Science. Source: Wiley Analytical Science. URL: [Link]

-

Oomens, J., Meijer, G., & von Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole . International Journal of Mass Spectrometry. Source: Fritz Haber Institute. URL: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy. Source: Spectroscopy Online. URL: [Link]

-

5-Bromo-6-fluoro-1H-indazole . PubChem. Source: National Center for Biotechnology Information. URL: [Link]

-

Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives . Journal of Chemical Health Risks. Source: Journal of Chemical Health Risks. URL: [Link]

Sources

- 1. rjpn.org [rjpn.org]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. This compound;1037841-25-0 [abichem.com]

- 5. fhi.mpg.de [fhi.mpg.de]

- 6. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

"solubility of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate in organic solvents"

An In-Depth Technical Guide to the Solubility of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of a candidate's developability profile. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its fate. It influences everything from the feasibility of synthetic routes and purification strategies to the design of formulations and, ultimately, the bioavailability of the active pharmaceutical ingredient (API).[1]

This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific, quantitative solubility data for this precise molecule is not widely published, this document will equip the reader with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3] Let's dissect the structure of this compound to anticipate its solubility behavior.

Core Structure: 1H-indazole is a bicyclic aromatic heterocycle containing two nitrogen atoms. The presence of these heteroatoms and the N-H group allows for hydrogen bonding, which can influence its interaction with protic solvents.

Substituents and their Influence:

-

Methyl Carboxylate (-COOCH₃): The ester group introduces polarity and a potential hydrogen bond acceptor site (the carbonyl oxygen).

-

Bromine (-Br) and Fluorine (-F): These halogen substituents increase the molecular weight and introduce polarity. Their electron-withdrawing nature can also influence the electronic distribution of the aromatic system.

-

Combined Effect: The presence of both polar functional groups (ester, N-H) and a larger, somewhat non-polar aromatic system suggests that this compound will likely exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately polar organic solvents.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical considerations can guide solvent selection. The overall polarity of a molecule is a balance between its polar and non-polar regions. For this compound, the indazole ring system, along with the bromine and fluorine atoms, contributes to its size and potential for van der Waals interactions, while the methyl carboxylate and the N-H moiety provide sites for more specific polar interactions, including hydrogen bonding.

Factors that will govern its solubility include:

-

Solvent Polarity: A range of solvents from polar protic (e.g., methanol, ethanol) to polar aprotic (e.g., DMSO, DMF, acetone) and less polar (e.g., ethyl acetate, dichloromethane) should be considered.

-